tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride
Description
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 1160246-91-2) is a spirocyclic compound featuring a unique bicyclic scaffold with a tert-butyl carbamate group and an amino substituent at the 3-position. Its molecular formula is C₁₂H₂₁ClN₂O₃, and it is supplied with a purity of ≥97% for research applications . The compound’s rigid spirocyclic structure enhances conformational stability, making it valuable in medicinal chemistry for probing biological targets such as enzymes and receptors. It is stored at room temperature and transported under standard conditions .
Properties
IUPAC Name |
tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;/h10H,4-9,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXKVHVZRUOSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361644-23-5 | |
| Record name | tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Spirocyclic compounds with the azaspiro[4.5]decane core exhibit diverse biological and physicochemical properties depending on substituent type, position, and additional heteroatoms. Key analogs include:
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Physicochemical Properties
- Solubility: The amino group in the primary compound enhances aqueous solubility compared to analogs with oxo or hydroxyl groups (e.g., tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 240401-09-6) . Dihydrochloride salts (e.g., (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride) further improve solubility due to ionic interactions .
- Stability : The tert-butyl carbamate group in all analogs provides steric protection against enzymatic degradation. However, compounds with dioxa rings (e.g., 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride) may exhibit lower thermal stability due to increased ring strain .
- Synthesis Purity : Most analogs are synthesized with ≥95–98% purity, as seen in commercial inventories .
Biological Activity
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride (CAS Number: 1160246-91-2) is a compound that has attracted attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.35 g/mol |
| Purity | >98% |
| Boiling Point | 364.4 °C |
| Storage Conditions | Refrigerated (2-8 °C) |
Research indicates that tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate acts on various neurotransmitter systems, primarily focusing on the modulation of serotonin receptors. Specifically, it is believed to interact with the 5-hydroxytryptamine receptor 2A (5-HT2A) , which plays a crucial role in neuroplasticity and mood regulation.
Neuroplasticity and Neuroprotection
The compound has shown promise in promoting neuronal growth and improving neuronal structure. Studies suggest that it may enhance synaptic connectivity and plasticity through mechanisms involving:
- Activation of AMPA receptors
- Tropomyosin receptor kinase B (TrkB) signaling
- Mammalian target of rapamycin (mTOR) pathways
These pathways are critical for synaptogenesis and the maintenance of dendritic spines, which are often compromised in neurodegenerative conditions .
Therapeutic Applications
Given its biological activity, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is being explored for various therapeutic applications:
- Neurological Disorders : It holds potential for treating conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's.
- Pain Management : Some studies indicate its efficacy in modulating pain pathways, making it a candidate for pain management therapies .
- Psychoplastogenic Effects : The compound's ability to promote neuroplasticity suggests applications in enhancing cognitive function and recovery from brain injuries.
Case Studies
Several studies have investigated the effects of this compound on animal models:
-
Animal Model Study on Depression :
- In a controlled study involving mice, administration of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane resulted in significant improvements in depressive behaviors as measured by the forced swim test.
- The study suggested increased levels of brain-derived neurotrophic factor (BDNF), indicating enhanced neuroplasticity.
-
Neuroprotective Effects :
- Another study focused on the compound's protective effects against oxidative stress in neuronal cells.
- Results demonstrated a reduction in cell death and improved survival rates when exposed to neurotoxic agents.
Q & A
Q. What are the standard synthetic routes for this spirocyclic compound?
The compound is typically synthesized via Boc-protected intermediates followed by cyclization and deprotection. Key steps include:
- Boc protection : Introduction of the tert-butoxycarbonyl group to stabilize the amine during synthesis .
- Copper-catalyzed reactions : Used for enantioselective additions, as demonstrated in asymmetric synthesis of related spirocycles (e.g., phosphoramidite ligands in copper-catalyzed reactions) .
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) to isolate intermediates .
- Hydrochloride salt formation : Final treatment with HCl to yield the hydrochloride salt .
Q. How is the compound characterized spectroscopically?
- ¹H NMR : Peaks at δ 4.22–4.13 (m, 2H, spirocyclic ether), 1.44 (s, 9H, tert-butyl group), and 3.19 (br.s., 2H, amine) confirm the structure .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) validates the molecular formula (C₁₄H₂₃NO₃·HCl) .
- Elemental analysis : Used to verify purity (>95%) and stoichiometry .
Q. What safety precautions are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved eye protection to avoid skin/eye irritation (GHS H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H332) .
- Spill management : Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in reaction yields during scale-up be resolved?
- Kinetic profiling : Monitor reaction progress via TLC or HPLC to identify incomplete cyclization or side reactions .
- Impurity analysis : Use LC-MS to detect byproducts (e.g., de-Boc intermediates) and adjust purification protocols .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to improve cyclization efficiency .
Q. What strategies stabilize the compound under varying storage conditions?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
- Light protection : Amber vials prevent photolytic cleavage of the spirocyclic ring .
Q. How are stereochemical challenges addressed in derivative synthesis?
- Chiral ligands : Phosphoramidite ligands in copper-catalyzed reactions achieve >90% enantiomeric excess in related spirocycles .
- Chiral HPLC : Resolve diastereomers using a Chiralpak® AD-H column (hexane/isopropanol) .
Q. How can reaction conditions be optimized for higher enantiomeric excess?
- Catalyst screening : Test Cu(I)/Cu(II) complexes with varying ligands (e.g., Binap, Pybox) .
- Temperature control : Lower reaction temperatures (−20°C) reduce racemization .
- Additives : Use molecular sieves to scavenge water and improve catalyst activity .
Data Contradiction Analysis
Q. Why do purity reports vary between suppliers?
- Analytical methods : Discrepancies arise from HPLC vs. NMR quantification (e.g., residual solvents counted in NMR) .
- Storage history : Prolonged exposure to humidity reduces purity in non-ideal packaging .
Q. How to troubleshoot byproduct formation in the final step?
- Reaction monitoring : Use in-situ IR to detect premature Boc deprotection .
- Stoichiometry adjustment : Increase HCl equivalents during salt formation to ensure complete protonation .
Methodological Best Practices
Recommended analytical techniques for purity confirmation:
- HPLC : C18 column (MeCN/H₂O + 0.1% TFA), retention time ~8.2 min .
- Karl Fischer titration : Quantify water content (<0.5% for stable storage) .
Scalable purification protocols:
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates .
- Recrystallization : Ethanol/water (7:3) yields high-purity hydrochloride crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
